molecular formula C15H13NO4 B12741323 Hydroxyphenyl hydroxymethoxyisoindolinone CAS No. 1181226-24-3

Hydroxyphenyl hydroxymethoxyisoindolinone

Cat. No.: B12741323
CAS No.: 1181226-24-3
M. Wt: 271.27 g/mol
InChI Key: YVEOAUKGNOGKQT-UHFFFAOYSA-N
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Description

Hydroxyphenyl hydroxymethoxyisoindolinone is a compound that belongs to the class of isoindolinone derivatives. It is characterized by the presence of hydroxyphenyl and hydroxymethoxy groups attached to an isoindolinone core. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxyphenyl hydroxymethoxyisoindolinone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindolinone scaffold. The process can be catalyzed by various agents, including transition metals and organocatalysts .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Hydroxyphenyl hydroxymethoxyisoindolinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Hydroxyphenyl hydroxymethoxyisoindolinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydroxyphenyl hydroxymethoxyisoindolinone involves its ability to inhibit oxidative reactions. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Comparison: Hydroxyphenyl hydroxymethoxyisoindolinone is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. Unlike hydroxybenzoic and hydroxycinnamic acids, which are primarily known for their antioxidant activities, this compound also exhibits potential therapeutic effects, making it a versatile compound for various applications .

Properties

CAS No.

1181226-24-3

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

6-hydroxy-2-(4-hydroxyphenyl)-4-methoxy-3H-isoindol-1-one

InChI

InChI=1S/C15H13NO4/c1-20-14-7-11(18)6-12-13(14)8-16(15(12)19)9-2-4-10(17)5-3-9/h2-7,17-18H,8H2,1H3

InChI Key

YVEOAUKGNOGKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CN(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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